

Technical Support Center: Investigating DNDI-6148 Reproductive Toxicity Signals

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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

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This technical support center provides guidance for researchers, scientists, and drug development professionals on designing studies to address the reproductive toxicity signals observed with **DNDI-6148**. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is **DNDI-6148** and why was its development paused?

A1: **DNDI-6148** is a novel benzoxaborole compound that was being developed as a preclinical candidate for the treatment of visceral leishmaniasis.^{[1][2]} Its development was deprioritized due to preclinical reproductive toxicity signals that would likely necessitate the use of contraceptives for women of childbearing potential.^{[3][4][5]}

Q2: What is the mechanism of action for **DNDI-6148**?

A2: **DNDI-6148** acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite mRNA processing.^{[1][2][6][7]}

Q3: Is the observed reproductive toxicity a known effect of the benzoxaborole class?

A3: Studies on other boron-containing compounds have shown potential for reproductive and developmental toxicity in animal models, including effects on male fertility (testicular toxicity)

and fetal development (e.g., skeletal effects).[8][9] Therefore, the observed toxicity with **DNDI-6148** may be a class-related effect.

Q4: What are the regulatory guidelines for designing reproductive toxicity studies?

A4: The primary regulatory guidance is the International Council for Harmonisation (ICH) S5(R3) guideline, "Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals." [10][11][12] This guideline outlines the standard study designs, including Fertility and Early Embryonic Development (Segment I), Embryofetal Development (Segment II), and Pre- and Postnatal Development (Segment III) studies.[3]

Troubleshooting Guide for Study Design

Q5: We have observed a reproductive toxicity signal with a compound similar to **DNDI-6148**. Where do we start our investigation?

A5: The first step is to characterize the nature of the toxicity. Based on the reason for pausing **DNDI-6148**'s development, the focus should be on potential embryofetal toxicity. A well-designed Embryofetal Development (EFD) study (ICH Segment II) is the most appropriate starting point.

Q6: How do we select the appropriate animal model for an EFD study?

A6: The ICH S5(R3) guideline recommends using two species: a rodent (typically the rat) and a non-rodent (typically the rabbit).[11] It is crucial to select species where the compound's metabolism and exposure are as relevant to humans as possible.

Q7: What are the critical parameters to consider when designing the EFD study protocol?

A7: Key parameters include dose selection, duration of treatment, and the endpoints to be evaluated. Dose levels should be based on preliminary dose-range finding studies and should aim to establish a No-Observed-Adverse-Effect Level (NOAEL). Treatment should cover the period of organogenesis. Endpoints include maternal clinical signs, body weight, food consumption, and detailed examination of fetuses for external, visceral, and skeletal abnormalities.

Q8: Our initial EFD study shows an increase in fetal skeletal malformations. What are the next steps?

A8: If skeletal malformations are confirmed, further studies should be designed to understand the mechanism. This could involve:

- Dose-response characterization: A more detailed dose-response assessment to precisely define the NOAEL.
- Window of sensitivity: Studies to determine the specific gestational days during which the compound induces these effects.
- Mechanistic studies: Investigating potential off-target effects on mammalian signaling pathways involved in skeletal development. Given that **DNDI-6148** inhibits a key mRNA processing factor, investigating effects on the expression of genes crucial for chondrogenesis and osteogenesis could be a starting point.

Experimental Protocols

The following are summarized protocols based on the ICH S5(R3) guideline.

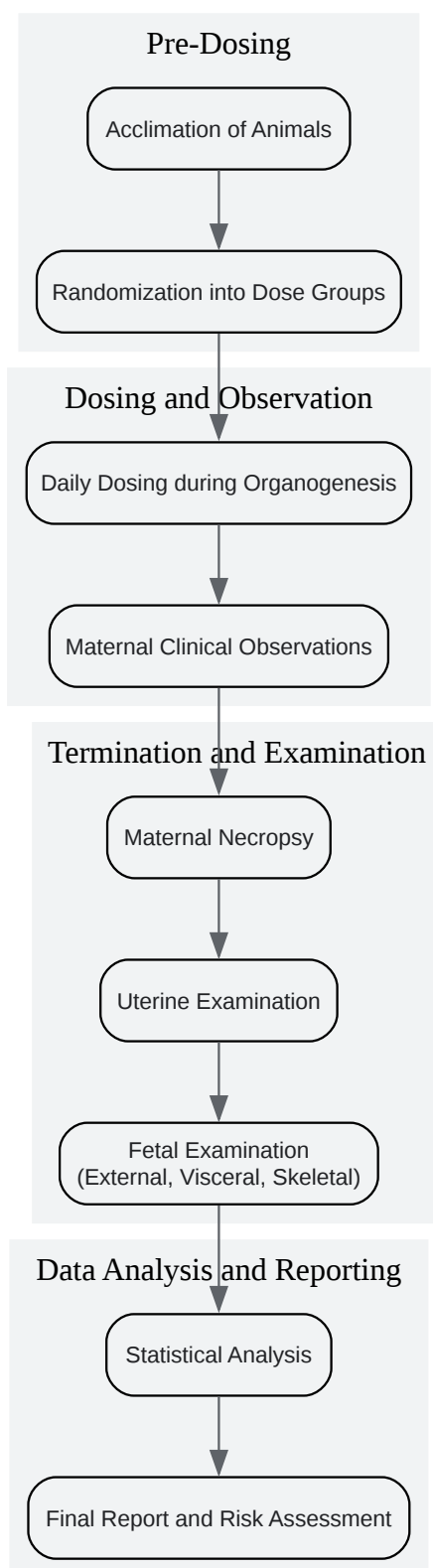
Table 1: Key Parameters for a Definitive Embryofetal Development (EFD) Study (ICH Segment II)

Parameter	Rodent (Rat)	Non-Rodent (Rabbit)
Animal Model	Sprague-Dawley or Wistar rats	New Zealand White rabbits
Number of Animals	Minimum of 20 pregnant females per group	Minimum of 16 pregnant females per group
Dose Groups	3 dose levels + 1 vehicle control	3 dose levels + 1 vehicle control
Dosing Period	Gestation Day 6 to 17	Gestation Day 7 to 19
Maternal Observations	Clinical signs, body weight, food consumption	Clinical signs, body weight, food consumption
Terminal Evaluation	Necropsy on Gestation Day 20	Necropsy on Gestation Day 29
Uterine Examination	Number of corpora lutea, implantations, resorptions, live/dead fetuses	Number of corpora lutea, implantations, resorptions, live/dead fetuses
Fetal Examination	Body weight, sex, external, visceral, and skeletal examinations	Body weight, sex, external, visceral, and skeletal examinations

Table 2: Key Parameters for a Fertility and Early Embryonic Development (FEED) Study (ICH Segment I)

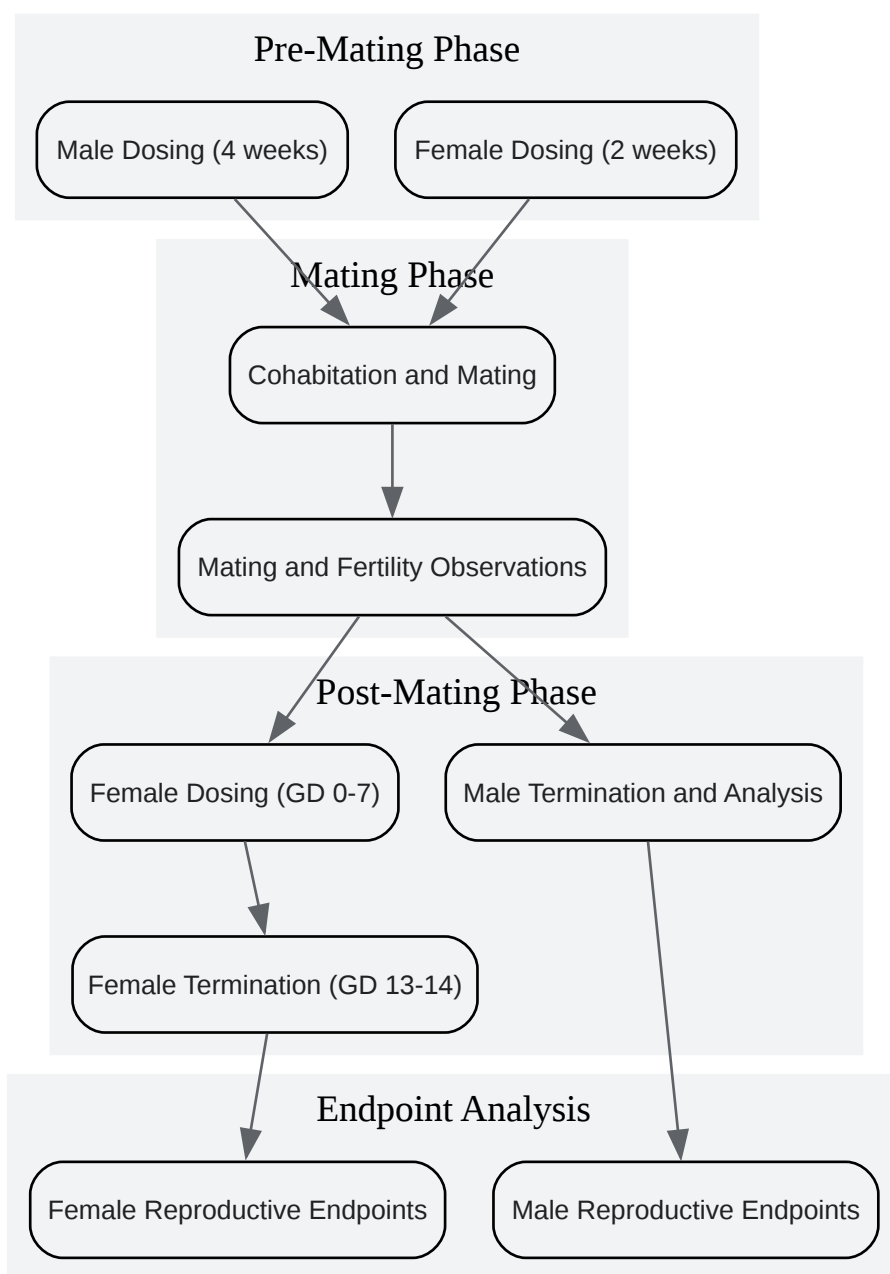
Parameter	Description
Animal Model	Rat
Number of Animals	20 males and 20 females per group
Dose Groups	3 dose levels + 1 vehicle control
Male Dosing Period	4 weeks prior to mating, during mating, and until termination
Female Dosing Period	2 weeks prior to mating, during mating, and through Gestation Day 7
Mating	1:1 cohabitation for up to 2 weeks
Endpoints (Males)	Mating performance, fertility index, sperm analysis, reproductive organ weights and histopathology
Endpoints (Females)	Estrous cycles, mating performance, fertility index, number of corpora lutea, implantation sites, and pre-implantation loss

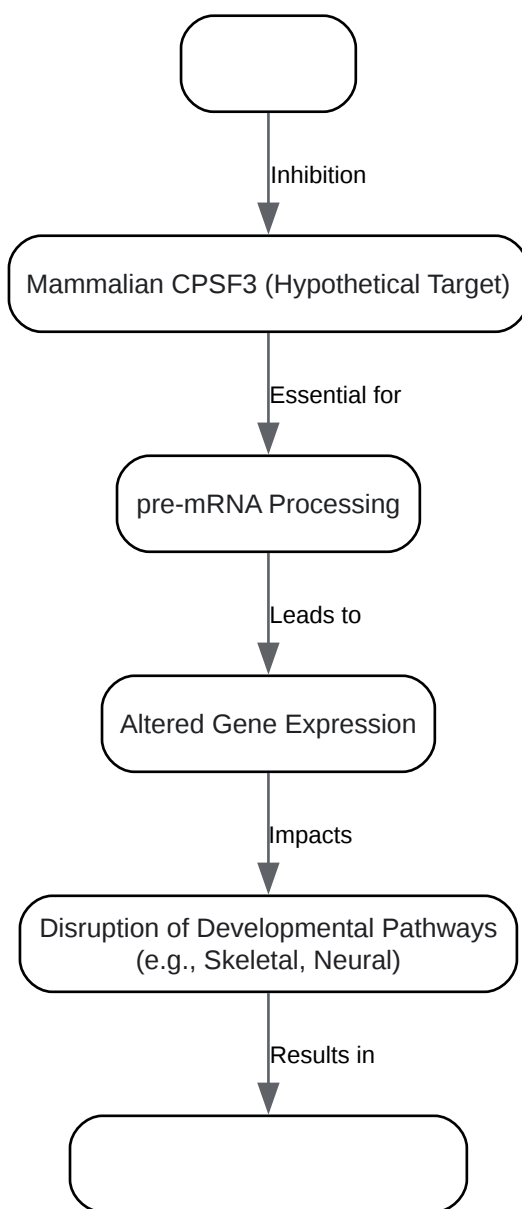
Visualizations



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Caption: Workflow for an Embryofetal Development (EFD) Toxicity Study.





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